(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramide (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441708
InChI: InChI=1S/C12H16ClFN2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1
SMILES: CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)F)N
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72 g/mol

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13441708

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramide -

Specification

Molecular Formula C12H16ClFN2O
Molecular Weight 258.72 g/mol
IUPAC Name (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C12H16ClFN2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1
Standard InChI Key UKNYNHHTWYDSNG-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1=C(C=CC=C1Cl)F)N
SMILES CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)F)N
Canonical SMILES CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)F)N

Introduction

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramide is a synthetic organic compound with a specific stereochemistry, indicated by the "(S)" notation. This compound belongs to the amide class, featuring a butyramide backbone with an amino group and a methyl group on the second carbon. It also includes a 2-chloro-6-fluorobenzyl substituent attached to the nitrogen atom.

Structural Features

The compound's structure is characterized by a chiral center at the second carbon, which is crucial for its biological activity and chemical properties. The presence of both chlorine and fluorine on the benzyl ring introduces unique electronic and steric effects, potentially influencing its reactivity and interactions with biological targets.

Synthesis and Preparation

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramide typically involves several steps, including the formation of the amide bond and the introduction of the benzyl substituent. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Biological and Chemical Applications

While specific biological applications of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramide are not widely documented, compounds with similar structures often find use in medicinal chemistry due to their potential interactions with various biological targets. The presence of a chiral center and specific functional groups may contribute to its activity as a ligand or inhibitor in biological systems.

Related Compounds

Similar compounds, such as (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide and (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-3-methyl-butyramide, have been studied for their chemical and biological properties. These compounds differ primarily in the substituents attached to the nitrogen atom, which can significantly affect their reactivity and biological activity.

CompoundMolecular FormulaMolecular Weight
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3-methyl-butyramideC12H16ClFN2O258.72 g/mol
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramideC14H20ClFN2O286.77 g/mol
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-3-methyl-butyramideC15H20ClFN2O298.78 g/mol

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